molecular formula C21H23FN6O B2633048 4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine CAS No. 1291834-21-3

4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2633048
CAS No.: 1291834-21-3
M. Wt: 394.454
InChI Key: OLTKRJYVFMPPDS-UHFFFAOYSA-N
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Description

4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine is a synthetic small molecule with a molecular formula of C21H27FN6O and a molecular weight of 398.5 g/mol . This compound features a complex structure that incorporates both a 1,2,3-triazole and a piperazine subunit, making it a candidate for investigation in various biochemical and pharmacological research areas. Compounds containing the 1,2,3-triazole moiety are of significant interest in medicinal chemistry due to their potential diverse biological activities . Triazole-based scaffolds are frequently explored for their antiviral properties, including activity against retroviruses like HIV-1, acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs) that can be effective against drug-resistant mutants . Furthermore, the structural attributes of this compound suggest potential utility in oncology research, as triazole derivatives are investigated as potential chemotherapeutic and chemopreventive agents against cancer . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary experiments in accordance with their institution's safety protocols.

Properties

IUPAC Name

[4-(2,5-dimethylphenyl)piperazin-1-yl]-[5-(2-fluoroanilino)triazolidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN6O/c1-14-7-8-15(2)18(13-14)27-9-11-28(12-10-27)21(29)19-20(25-26-24-19)23-17-6-4-3-5-16(17)22/h3-8,13,19-20,23-26H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRRZOKBWOANGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3C(NNN3)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine is a novel compound with potential therapeutic applications. This compound belongs to the class of piperazine derivatives and incorporates a triazole moiety, which is known for its biological activity. The exploration of its biological properties is crucial for understanding its potential in drug development.

Chemical Structure and Properties

The molecular formula of the compound is C23H28N6OC_{23}H_{28}N_{6}O with a molecular weight of approximately 404.518 g/mol. The compound features a piperazine ring, a triazole group, and specific aromatic substitutions that may influence its biological activity.

Anticancer Properties

Recent studies have indicated that compounds containing triazole rings exhibit significant anticancer activities. For instance, related triazole derivatives have shown inhibitory effects on various cancer cell lines. In vitro assays demonstrated that certain triazole-containing compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways such as tyrosine kinases (CDK2) .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHCT1164.36CDK2 Inhibition
Compound BMCF718.76Apoptosis Induction
Compound CA54915.00Cell Cycle Arrest

Antimicrobial Activity

The antimicrobial properties of similar compounds have also been explored. Triazole derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The presence of the piperazine moiety is thought to enhance membrane permeability, allowing better interaction with microbial targets .

Table 2: Antimicrobial Efficacy of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus32 µg/mL
Compound EEscherichia coli16 µg/mL
Compound FCandida albicans8 µg/mL

Enzyme Inhibition

Research has shown that triazole derivatives can act as inhibitors for various enzymes involved in disease progression. For example, some compounds have been identified as effective inhibitors of phospholipase A2 (PLA2), an enzyme linked to inflammatory processes and phospholipidosis . This inhibition can potentially mitigate drug-induced toxicity.

Case Studies

Several case studies have documented the biological activity of similar compounds:

  • Case Study on Anticancer Activity : A study assessed the effects of a series of triazole derivatives on human colon cancer cells (HCT116). The results indicated that certain derivatives exhibited high potency with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
  • Case Study on Antimicrobial Resistance : Another investigation focused on the antimicrobial properties of piperazine-containing triazoles against resistant bacterial strains. The findings revealed that these compounds could restore sensitivity in resistant strains, suggesting their potential role in combating antibiotic resistance .

Comparison with Similar Compounds

Piperazine-Based Analogs

Piperazine derivatives are widely explored due to their conformational flexibility and ability to engage in hydrogen bonding. Key analogs include:

Compound ID/Name Key Structural Differences Molecular Weight (g/mol) Notable Features
930944-60-8 (N-[2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-...) Replaces triazole with a thioxo-triazole and adds a pyridinyl group ~450 (estimated) Sulfur-containing heterocycle; halogenated
930989-64-3 (N-[2-[[(3,4-Dimethoxyphenyl)sulfonyl]amino]ethyl]acetamide) Piperazine linked to a sulfonamide and dimethoxyphenyl group; lacks triazole ~380 (estimated) Sulfonamide moiety; methoxy substituents
Example 3 (from EP Correction) Cyclopentyl and trifluoromethylphenyl groups instead of triazole and fluorophenyl 468 (confirmed) Bulky substituents; trifluoromethyl group

Key Observations :

  • The target compound's triazole-fluorophenyl substitution distinguishes it from analogs with pyridinyl or sulfonamide groups.
  • The 2,5-dimethylphenyl group on piperazine may enhance lipophilicity compared to halogenated or methoxy-substituted analogs .

Triazole-Containing Analogs

Triazoles are common in click chemistry and drug design due to their stability and synthetic accessibility . Relevant examples:

Compound ID/Name Key Structural Differences Molecular Weight (g/mol) Notable Features
Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) Pyrazole core with trifluoromethyl and sulfinyl groups; no piperazine 437.1 Insecticidal activity; halogenated
Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) Urea-linked pyridine and benzamide; no triazole or piperazine 506.7 Acaricide; multiple halogens

Key Observations :

  • Unlike fipronil or fluazuron, the target compound’s piperazine-triazole scaffold lacks pesticidal halogenation but may offer better solubility due to the fluorophenyl group .

Substituent-Driven Variations

Substituents on the aryl and heterocyclic groups significantly influence physicochemical properties:

Compound ID/Name Aryl/Substituent Profile LogP (Estimated) Potential Applications
Target Compound 2-Fluorophenyl, 2,5-dimethylphenyl ~3.5 CNS-targeted drug design
5-[4-(3-Methylphenyl)piperazin-1-yl]pentanoic acid () 3-Methylphenyl; pentanoic acid chain ~2.8 Chelation or prodrug
2-[4-Methyl-1-piperazinyl]-4-(4-chloro-3-methylphenoxy)quinazoline () Chloro-methylphenoxy quinazoline; methylpiperazine ~4.0 Kinase inhibition

Key Observations :

  • The 2-fluorophenyl group in the target compound may reduce metabolic degradation compared to non-fluorinated analogs .
  • The absence of charged groups (e.g., carboxylic acid in pentanoic acid analogs) suggests improved blood-brain barrier penetration .

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